molecular formula C8H7BrN2 B1521432 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 802264-75-1

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1521432
CAS RN: 802264-75-1
M. Wt: 211.06 g/mol
InChI Key: UMVLQFYLNHUDOA-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (3-BrMPP) is an organic compound belonging to the family of pyrrolo[2,3-b]pyridines. It is an aromatic heterocyclic compound with a five-membered ring containing nitrogen and bromine atoms. 3-BrMPP has many potential applications in the fields of organic synthesis and medicinal chemistry, and has been the subject of much scientific research in recent years.

Scientific Research Applications

Cancer Therapeutics: FGFR Inhibition

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFRs are critical in various types of tumors, and targeting them is a promising strategy for cancer therapy. For instance, compound 4h, a derivative, exhibited potent FGFR inhibitory activity and showed efficacy against breast cancer cell proliferation and migration .

Hepatocellular Carcinoma Treatment

These derivatives have also shown potent antiproliferative activity against Hep3B cells , a hepatocellular carcinoma cell line . This suggests their potential application in treating liver cancer, where FGFR4 plays a significant role.

Anti-Metastatic Applications

The compounds derived from 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine have been reported to significantly inhibit the migration and invasion of cancer cells . This anti-metastatic property is crucial for preventing cancer spread and improving patient prognosis.

Human Neutrophil Elastase Inhibition

Research has indicated that 1H-pyrrolo[2,3-b]pyridine derivatives can act as inhibitors of human neutrophil elastase (HNE) . HNE is involved in various inflammatory diseases, and its inhibition can be beneficial for treating conditions like chronic obstructive pulmonary disease (COPD).

Kinase Inhibitory Activity

The structure of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine has been utilized in the development of kinase inhibitors . Kinases are enzymes that play a pivotal role in signaling pathways within cells, and their dysregulation is often associated with diseases, including cancer.

Antimicrobial and Antifungal Properties

While not directly linked to 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine , its structural analogs, pyrrolopyrazine derivatives, have exhibited antimicrobial and antifungal activities . This suggests potential for the compound to be modified for use in treating infectious diseases.

Drug Discovery and Lead Optimization

The 1H-pyrrolo[2,3-b]pyridine scaffold is considered an attractive structure for drug discovery research . Its derivatives’ low molecular weight and potent biological activity make it a promising lead for optimization in pharmaceutical development.

Experimental and Investigational Drug Development

Several 1H-pyrrolo[2,3-b]pyridine derivatives are in different phases of research, with some classified as experimental and others as investigational drugs . This highlights the compound’s relevance in ongoing drug development efforts.

properties

IUPAC Name

3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-3-10-8-7(5)6(9)4-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVLQFYLNHUDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70667583
Record name 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

802264-75-1
Record name 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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